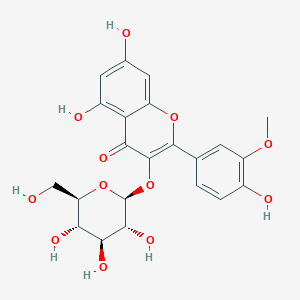

Isorhamnetin 3-O-glucoside

Description

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQLRUIIRRZYHHS-LFXZADKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601311218 | |

| Record name | Isorhamnetin 3-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5041-82-7 | |

| Record name | Isorhamnetin 3-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5041-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isorhamnetin-3-O-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005041827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isorhamnetin 3-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601311218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISORHAMNETIN 3-O-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI252A6EPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Isorhamnetin 3-O-glucoside: A Comprehensive Technical Guide to its Natural Sources, Extraction, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhamnetin 3-O-glucoside is a naturally occurring flavonol glycoside that has garnered significant interest within the scientific community due to its potential therapeutic properties. As a derivative of isorhamnetin, it belongs to the flavonoid family, a class of secondary metabolites widely distributed in the plant kingdom. This technical guide provides an in-depth overview of the natural sources of this compound, detailed experimental protocols for its extraction and purification, and an exploration of its biosynthetic pathway. The information is tailored for researchers, scientists, and drug development professionals engaged in the study and application of this promising phytochemical.

Natural Sources of this compound

This compound is found in a variety of plants, including fruits, vegetables, and medicinal herbs. Its concentration can vary significantly depending on the plant species, cultivar, part of the plant, and growing conditions. The following tables summarize the quantitative data available for notable natural sources.

Quantitative Data of this compound in Various Plant Sources

| Plant Species | Common Name | Plant Part | Concentration (mg/100g DW unless otherwise specified) | Reference(s) |

| Hippophae rhamnoides | Sea Buckthorn | Berries | 62.0 - 217.0 | [1] |

| Opuntia ficus-indica | Prickly Pear | Cladodes | 149.71 ± 10.13 | [2] |

| Opuntia ficus-indica | Prickly Pear | Pulps | 184.14 ± 14.91 | [2] |

| Opuntia ficus-indica | Prickly Pear | Peels | 223.66 ± 14.44 | [2] |

| Pyrus communis | Pear | Whole Fruit | 0.45 mg/100g FW | [3] |

| Vitis vinifera | Green Grape | Fruit | 0.17 mg/100g FW | [4] |

| Allium cepa | Onion | Bulb | Present, but quantification varies | [1] |

| Oryza sativa | Rice | Varieties | Widely distributed, one of the most abundant flavonoids | [1] |

| Brassica juncea | Mustard Leaf | Leaves | Present | [1] |

| Vaccinium corymbosum | Blueberry | Fruit | Detected | [1] |

| Vaccinium myrtillus | Bilberry | Fruit | Detected | [1] |

| Sambucus nigra | Elderberry | Fruit | Present | [1] |

| Calendula officinalis | Marigold | Florets | Present | [5] |

| Ginkgo biloba | Ginkgo | Leaves | Present | [1] |

| Prunus amygdalus | Almond | Skin | Present | [4] |

DW: Dry Weight, FW: Fresh Weight

Experimental Protocols for Extraction and Purification

The efficient extraction and purification of this compound are crucial for its subsequent analysis and biological evaluation. Various methods have been developed, ranging from conventional solvent extraction to more advanced techniques.

Conventional Solvent Extraction from Opuntia ficus-indica

This protocol describes a standard method for the extraction and partitioning of flavonoids from prickly pear cladodes.

Methodology:

-

Sample Preparation: Air-dried and powdered cladodes of Opuntia ficus-indica are used as the starting material.

-

Extraction: The powdered plant material is subjected to maceration with 70% ethanol at room temperature for 24 hours. The process is repeated three times to ensure exhaustive extraction.

-

Filtration and Concentration: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

Solvent Partitioning: The concentrated aqueous extract is successively partitioned with solvents of increasing polarity, typically n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. This compound is expected to be enriched in the more polar fractions.

-

Purification: The fraction containing the target compound is further purified using column chromatography on silica gel or Sephadex LH-20, eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol). Fractions are monitored by thin-layer chromatography (TLC) to identify and combine those containing pure this compound.

Microwave-Assisted Extraction (MAE) from Calendula officinalis

MAE is a modern and efficient technique that utilizes microwave energy to accelerate the extraction process.

Methodology:

-

Sample Preparation: Dried and powdered florets of Calendula officinalis are used.

-

Extraction Parameters:

-

Solvent: 70% Ethanol in water.

-

Solvent-to-Solid Ratio: 20:1 (mL/g).

-

Microwave Power: 500 W.

-

Extraction Time: 3 minutes.

-

-

Procedure: The plant material is mixed with the extraction solvent in a microwave-safe vessel. The mixture is then irradiated under the specified conditions.

-

Post-Extraction: After extraction, the mixture is cooled and filtered. The filtrate can be further concentrated and purified using chromatographic techniques as described in the conventional method.

Supercritical Fluid Extraction (SFE)

SFE is a green technology that uses a supercritical fluid, most commonly CO2, as the extraction solvent.

Methodology:

-

Sample Preparation: Freeze-dried and powdered plant material is used.

-

Extraction Parameters:

-

Supercritical Fluid: Carbon dioxide (CO2).

-

Co-solvent: Ethanol is often added to improve the extraction efficiency of polar compounds like glycosides.

-

Pressure and Temperature: These parameters are optimized for each specific plant matrix, but typically range from 10 to 40 MPa and 40 to 80°C.

-

-

Procedure: The prepared plant material is packed into an extraction vessel. Supercritical CO2, with or without a co-solvent, is then passed through the vessel.

-

Collection: The extracted compounds are separated from the supercritical fluid by depressurization in a collection vessel. The resulting extract can be further purified.

Biosynthesis of this compound

The biosynthesis of this compound is an extension of the general flavonoid pathway, which originates from the phenylpropanoid pathway. The process begins with the amino acid L-phenylalanine and involves a series of enzymatic reactions.

The key steps are:

-

Phenylpropanoid Pathway: L-phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Cinnamate-4-hydroxylase (C4H) and 4-coumarate:CoA ligase (4CL) then produce p-coumaroyl-CoA.

-

Flavonoid Biosynthesis: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone. Chalcone isomerase (CHI) then converts this to the flavanone naringenin.

-

Flavonol Formation: Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to produce dihydrokaempferol. Flavonoid 3'-hydroxylase (F3'H) further hydroxylates dihydrokaempferol to dihydroquercetin. Flavonol synthase (FLS) then oxidizes dihydroquercetin to form the flavonol quercetin.

-

Methylation: Quercetin is methylated at the 3'-hydroxyl group by an O-methyltransferase (OMT) to yield isorhamnetin.[6]

-

Glycosylation: Finally, a glucosyl group is transferred from UDP-glucose to the 3-hydroxyl group of isorhamnetin, a reaction catalyzed by a UDP-dependent glycosyltransferase (UGT), to form this compound.[5][7]

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from L-Phenylalanine.

General Experimental Workflow for Extraction and Purification

Caption: General workflow for this compound extraction.

Signaling Pathways Modulated by Isorhamnetin and its Glycosides

While research on the specific signaling pathways modulated by this compound is ongoing, studies on its aglycone, isorhamnetin, and related glycosides have revealed interactions with several key cellular signaling cascades. These findings provide a foundation for understanding the potential mechanisms of action of this compound.

Isorhamnetin has been shown to modulate the following pathways:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Isorhamnetin can influence the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[8][9]

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a critical regulator of inflammation. Isorhamnetin has been reported to inhibit the activation of NF-κB, thereby exerting anti-inflammatory effects.[5]

-

PI3K/AKT (Phosphatidylinositol 3-kinase/Protein Kinase B) Pathway: This pathway plays a crucial role in cell survival, growth, and metabolism. Isorhamnetin has been shown to modulate PI3K/AKT signaling, which may contribute to its anti-diabetic and anti-cancer activities.[9][10]

-

JNK (c-Jun N-terminal kinase) and p38 Pathways: Isorhamnetin-3-O-glucuronide, a related glycoside, has been found to suppress the activation of JNK and p38, which are involved in inflammatory responses.[11]

The glycosylation of isorhamnetin can influence its bioavailability and interaction with cellular targets, suggesting that this compound may have distinct or more potent effects on these and other signaling pathways. Further research is needed to elucidate the specific molecular targets and signaling cascades directly affected by this compound.

Conclusion

This compound is a widely distributed flavonol with significant potential for drug development. This guide has provided a comprehensive overview of its natural sources, with quantitative data to aid in the selection of promising plant materials. The detailed experimental protocols for extraction and purification offer practical guidance for researchers. Furthermore, the elucidation of its biosynthetic pathway provides a basis for potential metabolic engineering approaches to enhance its production. As research continues to unravel the specific signaling pathways modulated by this compound, its therapeutic applications are likely to expand, making it a molecule of continued interest in the fields of pharmacology and medicinal chemistry.

References

- 1. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 9. Antiplatelet Activity of Isorhamnetin via Mitochondrial Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isorhamnetin Exhibits Hypoglycemic Activity and Targets PI3K/AKT and COX-2 Pathways in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Isorhamnetin 3-O-glucoside: A Technical Guide to its Antioxidant Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the antioxidant mechanisms of Isorhamnetin 3-O-glucoside, a significant flavonoid glycoside found in various medicinal and dietary plants.[1][2] The document delves into its direct radical scavenging capabilities, its role in modulating endogenous antioxidant systems, and its influence on key cellular signaling pathways. This guide is intended to serve as a resource for professionals engaged in the research and development of novel therapeutic agents targeting oxidative stress-related pathologies.

Overview of Antioxidant Action

This compound exerts its antioxidant effects through a dual mechanism:

-

Direct Antioxidant Activity: Involves the direct scavenging of reactive oxygen species (ROS) and other free radicals.[3][4] The chemical structure of the isorhamnetin aglycone, with its multiple hydroxyl groups, allows it to donate hydrogen atoms, thereby neutralizing and stabilizing these reactive molecules.[5]

-

Indirect Antioxidant Activity: Involves the modulation of cellular processes to bolster the endogenous antioxidant defense system. This is primarily achieved by activating the Nrf2 signaling pathway, which upregulates the expression of a suite of antioxidant and cytoprotective enzymes.[6][7]

Quantitative Antioxidant Activity

The antioxidant efficacy of this compound and its related compounds has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard metric, where a lower value indicates higher antioxidant potency.

Table 1: In Vitro Radical Scavenging Activity (IC50 Values)

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| This compound | DPPH | 11.76 µM | [5] |

| Isorhamnetin 3-O-β-D-Glucoside | DPPH | 3.16 µg/ml | [5] |

| Isorhamnetin 3-O-β-D-Glucoside | ABTS | 44.93 µg/ml | [5] |

| Narcissin (Isorhamnetin 3-O-rutinoside) | DPPH | 9.01 µM | [5] |

| Isorhamnetin (Aglycone) | DPPH | 24.61 µM | [5] |

| Isorhamnetin (Aglycone) | ABTS | 14.54 µM |[5] |

Table 2: Cellular Antioxidant and Enzyme Inhibitory Activity

| Compound | Assay | Effect | Reference |

|---|---|---|---|

| Isorhamnetin 3-O-robinobioside | Cellular Antioxidant Activity (K562 cells) | IC50: 0.225 mg/ml | [5][8] |

| This compound | α-amylase Inhibition | IC50: 0.16 µM | [9] |

| this compound | α-glucosidase Inhibition | IC50: 0.09 µM |[9] |

Core Antioxidant Mechanisms

This compound has demonstrated dose-dependent scavenging activity against a variety of free radicals, including 1,1-diphenyl-2-picrylhydrazyl (DPPH), hydroxyl, and carbon-centered radicals.[3][4] This activity significantly reduces levels of intracellular ROS.[3][4] The compound also inhibits the oxidative damage of purified genomic DNA.[3]

A crucial aspect of the antioxidant mechanism is the ability of this compound to enhance the cell's intrinsic antioxidant capacity. It achieves this by increasing the levels of intracellular glutathione (GSH) and boosting the expression and activity of key antioxidant enzymes.[3][4]

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.[6]

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[6][10]

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[6]

-

Glutathione Reductase (GR): Regenerates reduced glutathione (GSH) from its oxidized form (GSSG).[3]

-

Heme Oxygenase-1 (HO-1): An inducible enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, exerting potent antioxidant and anti-inflammatory effects.[3][7]

Treatment with this compound significantly elevates the expression levels of SOD, catalase, glutathione reductase, and HO-1.[3][4]

Isorhamnetin and its glycosides exert significant control over signaling pathways that regulate the cellular response to oxidative stress and inflammation.

3.3.1. The Nrf2-Keap1 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[5][7]

-

Mechanism of Action: Under homeostatic conditions, Nrf2 is anchored in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its continuous degradation.[6][11] Oxidative stress, or induction by compounds like isorhamnetin, causes conformational changes in Keap1, disrupting the Nrf2-Keap1 interaction.[11] This stabilizes Nrf2, allowing it to accumulate and translocate to the nucleus.[7][11]

-

Transcriptional Activation: In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes.[7][11] This binding initiates the transcription of a broad array of protective genes, including those for SOD, CAT, GPx, and HO-1.[6][11][12]

-

Isorhamnetin's Role: Isorhamnetin has been shown to increase the nuclear translocation of Nrf2, enhance ARE reporter gene activity, and increase the protein levels of HO-1 and glutamate-cysteine ligase (GCL), leading to increased intracellular GSH levels.[7] It may activate this pathway by promoting the degradation of Keap1.[11][13]

Caption: Activation of the Nrf2/ARE Pathway by this compound.

3.3.2. The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of inflammation, which is intricately linked with oxidative stress.[6]

-

Mechanism of Action: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli and oxidative stress lead to the phosphorylation and subsequent degradation of IκBα, freeing NF-κB to translocate to the nucleus. There, it promotes the expression of pro-inflammatory genes, including cytokines like TNF-α and IL-6.[6]

-

Isorhamnetin's Role: Isorhamnetin has been shown to inhibit NF-κB activation.[6][10][14] This action decreases the expression of pro-inflammatory cytokines, thereby mitigating the inflammatory response that both contributes to and results from oxidative stress.[6]

Caption: Inhibition of NF-κB Signaling by this compound.

Key Experimental Protocols

The following are standardized protocols for assessing the antioxidant activity of compounds like this compound.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical.

-

Principle: In the presence of an antioxidant, the purple DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at ~517 nm is proportional to the scavenging activity.[5]

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol).

-

Test compound (this compound) at various concentrations.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Solvent (Methanol or ethanol).

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

Add a fixed volume of the DPPH solution to an equal volume of the sample solutions in a 96-well plate or cuvettes.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.

-

This cell-based assay measures the antioxidant capacity of a compound within a biologically relevant system.

-

Principle: The assay uses the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). DCFH-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS (induced by an initiator like AAPH), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants inhibit this oxidation, resulting in reduced fluorescence.[5]

-

Reagents & Materials:

-

Cell line (e.g., HepG2, K562).

-

DCFH-DA solution.

-

AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS generator.

-

Test compound and positive control (e.g., Quercetin).

-

Culture medium and PBS.

-

Fluorescence microplate reader.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere.

-

Remove media and wash cells with PBS.

-

Treat cells with the test compound at various concentrations along with DCFH-DA for a specified incubation period (e.g., 1 hour).

-

Remove the solution, wash the cells with PBS.

-

Add the ROS initiator (e.g., AAPH) to induce oxidative stress.

-

Immediately measure fluorescence at regular intervals (e.g., every 5 minutes for 1 hour) using an emission wavelength of ~535 nm and an excitation wavelength of ~485 nm.

-

Calculate the area under the curve from the fluorescence kinetics plot.

-

Determine the CAA value, often expressed as quercetin equivalents (QE).

-

Caption: General Workflow for Assessing Antioxidant Activity and Mechanism.

Conclusion

This compound exhibits a robust and multifaceted antioxidant mechanism. It acts directly by scavenging harmful free radicals and indirectly by significantly enhancing the endogenous antioxidant defense network. Its ability to activate the Nrf2 pathway, leading to the coordinated upregulation of numerous protective enzymes, is a key feature of its cytoprotective action. Concurrently, its inhibition of the pro-inflammatory NF-κB pathway helps to quell the cycle of inflammation and oxidative stress. These combined mechanisms underscore the potential of this compound as a lead compound for the development of therapeutics aimed at preventing and treating diseases rooted in oxidative damage.

References

- 1. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Protective effect of isorhamnetin 3-O-beta-D-glucopyranoside from Salicornia herbacea against oxidation-induced cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isorhamnetin Alleviates Airway Inflammation by Regulating the Nrf2/Keap1 Pathway in a Mouse Model of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isorhamnetin as a promising agent for reducing diabetes-induced cardiac damage: insights into antioxidant and enzyme regulatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Isorhamnetin Alleviates Airway Inflammation by Regulating the Nrf2/Keap1 Pathway in a Mouse Model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Anti-inflammatory Properties of Isorhamnetin 3-O-glucoside

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isorhamnetin 3-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant scientific interest for its potent anti-inflammatory activities. This document provides an in-depth technical overview of its mechanisms of action, supported by quantitative data from a range of preclinical studies. It details the compound's ability to modulate key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This guide summarizes key experimental findings in structured tables, provides detailed experimental protocols for reproducibility, and visualizes the core signaling pathways and workflows using Graphviz diagrams. The collective evidence positions this compound and its related glycosides as promising candidates for the development of novel anti-inflammatory therapeutics.

Core Mechanisms of Anti-inflammatory Action

This compound and its aglycone, isorhamnetin, exert their anti-inflammatory effects by intervening in several critical intracellular signaling cascades that are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB (typically the p65 subunit) to translocate to the nucleus.[1] Once in the nucleus, NF-κB binds to DNA and initiates the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2][3][4]

Isorhamnetin and its glycosides have been shown to effectively inhibit this pathway.[4][5][6][7][8] Studies demonstrate that these compounds can prevent the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB p65, thereby suppressing the expression of downstream inflammatory mediators.[2][8][9] This mechanism is a primary contributor to its anti-inflammatory effects.[7]

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinases (ERK), are crucial signaling molecules that regulate a wide array of cellular processes, including inflammation.[5][10] Inflammatory stimuli like LPS activate these kinases through phosphorylation.[1] Activated p38 and JNK, in particular, contribute to the production of pro-inflammatory cytokines and mediators.[10][11]

Isorhamnetin 3-O-glucuronide has been shown to attenuate the LPS-induced activation of JNK and p38 in a concentration-dependent manner in RAW264.7 macrophage cells.[10][11][12] Similarly, isorhamnetin treatment inhibited the phosphorylation of the MAPK and NF-κB pathways induced by TNF-α in human bronchial epithelial cells.[13] By suppressing the phosphorylation of these key kinases, this compound disrupts the downstream signaling that leads to an inflammatory response.

Activation of the Nrf2/HO-1 Antioxidant Pathway

The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress, which is closely linked to inflammation. Under normal conditions, Nrf2 is kept inactive by Keap1. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[2] This binding initiates the transcription of various protective genes, most notably heme oxygenase-1 (HO-1).[14][15] HO-1 has potent anti-inflammatory properties, and its induction can suppress the expression of pro-inflammatory mediators.[15][16]

Isorhamnetin has been identified as an activator of the Nrf2 pathway.[2][14] It promotes the nuclear translocation of Nrf2, increases ARE reporter gene activity, and augments the expression of HO-1.[5][14][16] The resulting increase in HO-1 contributes significantly to the anti-inflammatory effects of isorhamnetin by reducing reactive oxygen species (ROS) production, which in turn can inhibit the expression of inflammatory proteins like COX-2.[15][16]

Quantitative Data Presentation

The anti-inflammatory efficacy of this compound and related compounds has been quantified in numerous preclinical models. The following tables summarize key findings.

Table 1: In Vitro Anti-inflammatory Effects

| Compound/Extract | Model System | Concentration | Effect | Reference |

| This compound | PHA-stimulated human PBMCs | 100 µM | Inhibition of TNF-α, IL-1β, IL-6 | [5] |

| This compound | TNF-α-stimulated MG-63 cells | 100 µg/mL | Inhibition of IL-6 production | [5][12] |

| Isorhamnetin-glucosyl-rhamnoside (IGR) | LPS-stimulated RAW 264.7 cells | 125 ng/mL | 68.7 ± 5.0% suppression of NO production | [6] |

| Isorhamnetin | TNF-α-stimulated BEAS-2B cells | 20 & 40 µM | Significant decrease in IL-1β, IL-6, IL-8 | [2][13] |

| Isorhamnetin | Aβ-activated HMC3 microglia | 10 µM | Reduction in secreted IL-6 | [9] |

| Isorhamnetin-3-O-glucuronide | LPS-stimulated RAW264.7 cells | Conc.-dependent | Suppression of NO and PGE2 secretion | [10][11] |

| Isorhamnetin-3-O-glucosylrhamnoside | HT-29 RFP cells | IC₅₀: 53.72 µg/mL | Inhibition of cell viability | [17] |

Table 2: In Vivo Anti-inflammatory Effects

| Compound/Extract | Animal Model | Dosage | Effect | Reference |

| Isorhamnetin-glucosyl-rhamnoside (IGR) | Croton oil-induced ear edema (mouse) | Topical | 77.4 ± 5.7% inhibition of edema | [6] |

| Isorhamnetin 3-O-galactoside | CCl₄-induced hepatic damage (mouse) | 100 mg/kg | Reduced serum TNF-α levels; attenuated iNOS/COX-2 expression | [5] |

| Isorhamnetin | Carrageenan-induced paw edema (rat) | Administration | Decreased the number of COX-2 positive cells | [15][16] |

| Isorhamnetin | HFD/STZ diabetic mice | 10 mg/kg/day | Significant reduction in serum IL-6 levels | [18][19] |

Detailed Experimental Protocols

This section provides standardized methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

In Vitro LPS-Induced Inflammation in Macrophages

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability/NO assays, 6-well for protein analysis) and allowed to adhere overnight.

-

Treatment: Cells are pre-treated with various concentrations of this compound (or vehicle control) for 1-2 hours.[1]

-

Stimulation: Inflammation is induced by adding Lipopolysaccharide (LPS; e.g., 100 ng/mL to 1 µg/mL) to the media and incubating for a specified period (e.g., 24 hours).[1][6]

-

Sample Collection: Post-incubation, the cell culture supernatant is collected for nitric oxide and cytokine analysis. The cells are washed with PBS and lysed for subsequent protein analysis.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Principle: This colorimetric assay quantifies nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.

-

Procedure:

-

50-100 µL of collected supernatant is mixed with an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

The mixture is incubated at room temperature for 10-15 minutes in the dark.

-

The absorbance is measured at ~540 nm using a microplate reader.

-

Nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

-

Cytokine Measurement (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant or serum.

-

Procedure:

-

Commercial ELISA kits are used according to the manufacturer's instructions.

-

Briefly, microplate wells pre-coated with a capture antibody for the target cytokine are incubated with the collected samples.

-

After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.

-

A substrate solution is then added, which reacts with the enzyme to produce a measurable color change.

-

The reaction is stopped, and the absorbance is read at the appropriate wavelength.

-

Cytokine concentrations are calculated based on a standard curve.[13][20]

-

Western Blotting for Protein Expression

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, COX-2, total and phosphorylated forms of NF-κB, JNK, p38) in cell lysates.

-

Procedure:

-

Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific binding, then incubated overnight at 4°C with a primary antibody specific to the target protein.

-

Secondary Antibody & Detection: After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).[13]

-

In Vivo Carrageenan-Induced Paw Edema

-

Principle: This is a standard acute inflammation model used to evaluate the anti-edematous effects of compounds.[21] Carrageenan injection induces a biphasic inflammatory response.[21][22]

-

Procedure:

-

Animals: Wistar or Sprague-Dawley rats are typically used.

-

Treatment: Animals are pre-treated with this compound (e.g., via oral gavage or intraperitoneal injection) or a reference drug (e.g., indomethacin) 30-60 minutes before carrageenan injection.[21][23]

-

Induction: The initial volume of the right hind paw is measured using a plethysmometer.[23] Then, 0.1 mL of a 1% carrageenan suspension is injected into the sub-plantar surface of the paw.[23]

-

Measurement: Paw volume is measured again at regular intervals (e.g., every hour for 5-6 hours) after the carrageenan injection.[21][23][24]

-

Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle-treated control group.

-

Conclusion

The body of evidence strongly supports the anti-inflammatory properties of this compound and its related forms. Its multi-pronged mechanism of action, involving the concurrent inhibition of the pro-inflammatory NF-κB and MAPK pathways and the activation of the protective Nrf2/HO-1 antioxidant pathway, underscores its therapeutic potential. The quantitative data from both in vitro and in vivo studies demonstrate significant efficacy in reducing key inflammatory mediators and responses. The detailed protocols provided herein offer a framework for further investigation and validation. As a natural product with a well-defined mechanistic profile, this compound represents a compelling lead compound for the development of next-generation anti-inflammatory agents for a variety of inflammatory conditions.

References

- 1. Isorhamnetin alleviates lipopolysaccharide-induced inflammatory responses in BV2 microglia by inactivating NF-κB, blocking the TLR4 pathway and reducing ROS generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Microbial biocatalysis of quercetin-3-glucoside and isorhamnetin-3-glucoside in Salicornia herbacea and their contribution to improved anti-inflammato ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA08059G [pubs.rsc.org]

- 4. Isorhamnetin ameliorates LPS-induced inflammatory response through downregulation of NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Isorhamnetin: what is the in vitro evidence for its antitumor potential and beyond? [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. Isorhamnetin Attenuated the Release of Interleukin-6 from β-Amyloid-Activated Microglia and Mitigated Interleukin-6-Mediated Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structures, Sources, Identification/Quantification Methods, Health Benefits, Bioaccessibility, and Products of Isorhamnetin Glycosides as Phytonutrients [mdpi.com]

- 13. Isorhamnetin attenuates TNF-α-induced inflammation, proliferation, and migration in human bronchial epithelial cells via MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isorhamnetin protects against oxidative stress by activating Nrf2 and inducing the expression of its target genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The antioxidant effects of isorhamnetin contribute to inhibit COX-2 expression in response to inflammation: a potential role of HO-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. medchemexpress.com [medchemexpress.com]

- 18. Isorhamnetin Reduces Glucose Level, Inflammation, and Oxidative Stress in High-Fat Diet/Streptozotocin Diabetic Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Isorhamnetin Alleviates High Glucose-Aggravated Inflammatory Response and Apoptosis in Oxygen-Glucose Deprivation and Reoxygenation-Induced HT22 Hippocampal Neurons Through Akt/SIRT1/Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. thaiscience.info [thaiscience.info]

- 22. researchgate.net [researchgate.net]

- 23. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

In Vitro Anti-Cancer Effects of Isorhamnetin 3-O-glucoside: A Technical Guide

Abstract

Isorhamnetin 3-O-glucoside, a naturally occurring flavonoid glycoside, has garnered significant attention for its potential as a chemotherapeutic agent. As a derivative of isorhamnetin, it is found in various medicinal plants, including Hippophae rhamnoides L. and Ginkgo biloba[1]. This technical document provides an in-depth overview of the in vitro anti-cancer properties of this compound and its aglycone, isorhamnetin. It details the molecular mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of critical signaling pathways such as PI3K/Akt/mTOR, MAPK, and NF-κB. This guide synthesizes quantitative data from multiple studies into structured tables and provides detailed protocols for key experimental assays. Furthermore, it employs Graphviz visualizations to illustrate complex signaling cascades and experimental workflows, serving as a comprehensive resource for researchers in oncology and drug discovery.

Mechanisms of Anti-Cancer Action

Isorhamnetin and its glycosides exert their anti-cancer effects through a multi-targeted approach, primarily by inducing programmed cell death (apoptosis), halting the cell division cycle, and inhibiting key signaling pathways that are often dysregulated in cancer.

Induction of Apoptosis

Apoptosis is a crucial mechanism for eliminating cancerous cells. Isorhamnetin has been shown to trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways[1][2]. A study on a closely related compound, isorhamnetin-3-O-glucosyl-pentoside, in HT-29 human colon cancer cells demonstrated a significant induction of apoptosis characterized by an increased Bax/Bcl-2 ratio, leading to the loss of mitochondrial membrane potential[3]. This suggests the activation of the intrinsic pathway. The activation cascade typically involves the release of cytochrome c from the mitochondria, which forms an apoptosome with Apaf-1, leading to the activation of caspase-9 and, subsequently, the executioner caspase-3[2]. The extrinsic pathway can also be triggered, involving the activation of caspase-8[2][4].

Cell Cycle Arrest

The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. Isorhamnetin and its derivatives have been shown to halt this process, most commonly at the G2/M checkpoint[1]. In gallbladder cancer cells (NOZ and GBC-SD), isorhamnetin treatment led to a dose-dependent accumulation of cells in the G2/M phase[5]. This arrest is typically achieved by modulating the expression of key cell cycle regulatory proteins. Specifically, isorhamnetin has been found to downregulate the expression of Cyclin B1 and its partner cyclin-dependent kinase 1 (CDK1), a complex essential for entry into mitosis[2][5]. Concurrently, it can upregulate CDK inhibitors such as p27 and the tumor suppressor p53[5].

Modulation of Key Signaling Pathways

Isorhamnetin's anti-cancer activity is further attributed to its ability to interfere with critical intracellular signaling pathways that govern cell survival, proliferation, and inflammation.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival and is frequently hyperactivated in cancers[6]. Isorhamnetin has been demonstrated to suppress the proliferation of colon and breast cancer cells by inhibiting this pathway[6][7]. It achieves this by decreasing the phosphorylation levels of key components, including Akt and the downstream effectors mTOR, p70S6K, and 4E-BP1, thereby hindering protein synthesis and cell growth[6][7].

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are crucial in transmitting extracellular signals to the nucleus to control gene expression related to proliferation, differentiation, and stress responses[8]. Isorhamnetin and its glycosides modulate these pathways to exert anti-inflammatory and anti-cancer effects[2][8]. For instance, isorhamnetin 3-O-glucuronide was found to suppress the activation of JNK and p38 in macrophage cells[9]. By inhibiting the phosphorylation of these kinases, Isorhamnetin can block downstream signaling that promotes cancer cell survival and inflammation[10][11].

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in the inflammatory response and in promoting cancer cell survival by upregulating anti-apoptotic genes[12]. Isorhamnetin has been shown to inhibit the activation of NF-κB[2][13]. It prevents the degradation of the inhibitory protein IκBα, which in turn sequesters NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent transcription of target genes. This inhibition reduces the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and sensitizes cancer cells to apoptosis[8][12].

Quantitative Data Summary

The following tables summarize the quantitative effects of Isorhamnetin and its glycosides on various cancer cell lines as reported in the literature. It is important to note that data for the specific 3-O-glucoside form is limited, and often studies utilize the aglycone, isorhamnetin, or other glycoside forms.

Table 1: Effects on Cancer Cell Viability

| Compound | Cell Line | Cancer Type | Assay | IC50 / Effect | Reference |

|---|---|---|---|---|---|

| Isorhamnetin | HT-29 | Colorectal Adenocarcinoma | LDH | Significant decrease at 40-150 µM | [14] |

| Isorhamnetin | SW480, HT-29 | Colon Cancer | MTT | Dose-dependent inhibition | [6] |

| Isorhamnetin | A549 | Non-small-cell lung cancer | MTT | Substantial inhibition at 2.5-10 µM | [2] |

| Isorhamnetin | NOZ, GBC-SD | Gallbladder Cancer | CCK-8 | Dose-dependent inhibition (0-80 µM) | [5] |

| Isorhamnetin-3,7-di-O-glucoside | Caco-2 | Colorectal Adenocarcinoma | MTS | ~20% decrease in survival at 50 µg/mL |[15] |

Table 2: Induction of Apoptosis

| Compound | Cell Line | Cancer Type | Method | Result | Reference |

|---|---|---|---|---|---|

| Isorhamnetin-3-O-glucosyl-pentoside | HT-29 | Colon Cancer | Annexin V/PI | 48% PS exposure (apoptosis) | [3] |

| Isorhamnetin | T24, 5637 | Bladder Cancer | Annexin V/PI | Significant dose-dependent increase | [1] |

| Isorhamnetin | Ishikawa | Endometrial Carcinoma | Flow Cytometry | Dose-dependent increase | [4] |

| Isorhamnetin | MCF7 | Breast Cancer | Annexin V/PI | Apoptosis increased from ~5% to ~25% with 10 µM |[7] |

Table 3: Effects on Cell Cycle Distribution

| Compound | Cell Line | Cancer Type | Method | Result | Reference |

|---|---|---|---|---|---|

| Isorhamnetin-3-O-glucosyl-pentoside | HT-29 | Colon Cancer | Flow Cytometry | G2/M phase arrest | [3] |

| Isorhamnetin | NOZ, GBC-SD | Gallbladder Cancer | Flow Cytometry | G2/M population increased dose-dependently (0-80 µM) | [5] |

| Isorhamnetin | T24, 5637 | Bladder Cancer | Flow Cytometry | G2/M phase arrest | [1] |

| Isorhamnetin | Ishikawa | Endometrial Carcinoma | Flow Cytometry | G2/M population increased from 15.17% to 43.76% (0-60 µM) |[4] |

Detailed Experimental Protocols

The following sections provide standardized, detailed protocols for the key in vitro assays used to evaluate the anti-cancer effects of compounds like this compound.

Cell Viability Assessment: MTT Assay

This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals[16].

Protocol:

-

Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator[17].

-

Compound Treatment: Aspirate the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a blank control (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS[18]. Add 10-20 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C[19].

-

Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO, isopropanol with 0.04 N HCl, or an SDS-HCl solution) to each well[16][17].

-

Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals[18]. Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of >630 nm can be used to subtract background absorbance[18][19].

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the blank absorbance.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine (PS) exposed on the outer membrane of early apoptotic cells, while PI, a nucleic acid dye, penetrates the compromised membranes of late apoptotic and necrotic cells[20].

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes[21].

-

Washing: Discard the supernatant and wash the cells twice with cold 1X PBS[22].

-

Resuspension: Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL[23][24].

-

Staining: Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI solution (e.g., 50 µg/mL)[23].

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[22].

-

Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL2 or FL3 channel)[20][23].

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This method quantifies DNA content to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent dye that stoichiometrically intercalates with double-stranded DNA in permeabilized cells[25].

Protocol:

-

Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample. Centrifuge and wash once with 1X PBS[21].

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add 1-4 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix for at least 30 minutes on ice or store at -20°C for several weeks[26][27].

-

Rehydration and RNase Treatment: Centrifuge the fixed cells (a higher g-force may be needed) and discard the ethanol. Wash the pellet twice with PBS[25]. Resuspend the cells in a buffer containing RNase A (e.g., 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which PI can also bind[25].

-

PI Staining: Add PI staining solution to a final concentration of 50 µg/mL[26].

-

Incubation: Incubate the cells for 15-30 minutes at room temperature, protected from light[27].

-

Flow Cytometry: Analyze the samples on a flow cytometer, collecting PI fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width) to gate out doublets and aggregates[26].

Protein Expression Analysis: Western Blotting

Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then detecting the protein of interest using specific antibodies[28].

Protocol:

-

Sample Preparation: After treatment, wash cells with ice-cold PBS. Lyse cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[29][30].

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard method like the BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample (e.g., 20-40 µg) by boiling in SDS-PAGE sample buffer. Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis[29].

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane via electroblotting[28].

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T) to prevent non-specific antibody binding[28].

-

Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing and Secondary Antibody Incubation: Wash the membrane several times with TBS-T. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

Conclusion and Future Directions

The available in vitro evidence strongly supports the potential of this compound and its aglycone, isorhamnetin, as anti-cancer agents. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit crucial pro-survival signaling pathways like PI3K/Akt and MAPK highlights a multi-faceted mechanism of action. However, a significant portion of the detailed mechanistic work has been performed with the aglycone, isorhamnetin.

Future research should focus on directly evaluating the specific activity of this compound across a wider panel of cancer cell lines to establish its IC50 values and confirm its mechanisms of action. Studies investigating its cellular uptake and potential deglycosylation to the active aglycone form within cancer cells are critical. Furthermore, exploring potential synergistic effects with existing chemotherapeutic drugs could pave the way for novel combination therapies, potentially enhancing efficacy and overcoming drug resistance.

References

- 1. Isorhamnetin Induces Cell Cycle Arrest and Apoptosis Via Reactive Oxygen Species-Mediated AMP-Activated Protein Kinase Signaling Pathway Activation in Human Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Isorhamnetin glycoside isolated from Opuntia ficus-indica (L.) MilI induces apoptosis in human colon cancer cells through mitochondrial damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Isorhamnetin Inhibits Human Gallbladder Cancer Cell Proliferation and Metastasis via PI3K/AKT Signaling Pathway Inactivation [frontiersin.org]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Isorhamnetin inhibits cell proliferation and induces apoptosis in breast cancer via Akt and mitogen-activated protein kinase kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Isorhamnetin-3-O-Glucuronide Suppresses JNK and p38 Activation and Increases Heme-Oxygenase-1 in Lipopolysaccharide-Challenged RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isorhamnetin Ameliorates Non-Esterified Fatty Acid-Induced Apoptosis, Lipid Accumulation, and Oxidative Stress in Bovine Endometrial Epithelial Cells via Inhibiting the MAPK Signaling Pathway [mdpi.com]

- 11. Isorhamnetin attenuates high-fat and high-fructose diet induced cognitive impairments and neuroinflammation by mediating MAPK and NFκB signaling pathways - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. Effects of Isorhamnetin on Diabetes and Its Associated Complications: A Review of In Vitro and In Vivo Studies and a Post Hoc Transcriptome Analysis of Involved Molecular Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Topical Anti-Inflammatory Effects of Isorhamnetin Glycosides Isolated from Opuntia ficus-indica - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isorhamnetin Influences the Viability, Superoxide Production and Interleukin-8 Biosynthesis of Human Colorectal Adenocarcinoma HT-29 Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. broadpharm.com [broadpharm.com]

- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. creative-diagnostics.com [creative-diagnostics.com]

- 21. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 22. kumc.edu [kumc.edu]

- 23. static.igem.org [static.igem.org]

- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 25. vet.cornell.edu [vet.cornell.edu]

- 26. ucl.ac.uk [ucl.ac.uk]

- 27. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 28. Western blot protocol | Abcam [abcam.com]

- 29. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 30. origene.com [origene.com]

Isorhamnetin 3-O-glucoside: A Technical Guide to its Hepatoprotective Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isorhamnetin 3-O-glucoside, a flavonoid glycoside found in various medicinal plants, is emerging as a potent agent for liver protection. This technical guide provides an in-depth analysis of its hepatoprotective effects, focusing on the underlying molecular mechanisms, quantitative data from preclinical studies, and detailed experimental protocols. The primary mechanisms of action involve the modulation of key signaling pathways, including the downregulation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPK), and the upregulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response. This document aims to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering a foundation for further investigation into the therapeutic potential of this compound for various liver pathologies.

Introduction

Liver disease remains a significant global health challenge, with a rising incidence of conditions such as non-alcoholic fatty liver disease (NAFLD), alcoholic liver disease, and drug-induced liver injury. The quest for effective and safe therapeutic interventions has led to a growing interest in natural compounds with hepatoprotective properties. This compound, a flavonoid, has demonstrated significant potential in protecting the liver from various insults. Its therapeutic effects are largely attributed to its potent antioxidant and anti-inflammatory activities. This guide synthesizes the current scientific knowledge on the hepatoprotective actions of this compound and its related compounds, providing a detailed overview for scientific and drug development applications.

Mechanism of Action: Key Signaling Pathways

The hepatoprotective effects of this compound and its analogs are primarily mediated through the modulation of three critical signaling pathways that govern inflammation, oxidative stress, and cellular survival.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In the context of liver injury, various stimuli can activate this pathway, leading to the transcription of pro-inflammatory cytokines and enzymes that exacerbate tissue damage. Isorhamnetin compounds have been shown to inhibit the activation of NF-κB.[1][2] This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. By keeping NF-κB sequestered in the cytoplasm, this compound can effectively suppress the downstream inflammatory cascade.

References

Isorhamnetin 3-O-glucoside: A Comprehensive Technical Guide on its Role in Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of interconnected physiological, biochemical, clinical, and metabolic factors that directly elevates the risk of cardiovascular disease and type 2 diabetes mellitus (T2DM).[1] Key features include abdominal obesity, insulin resistance, hyperglycemia, dyslipidemia, and hypertension.[1] The burgeoning prevalence of metabolic syndrome worldwide has catalyzed the search for novel therapeutic agents. Isorhamnetin, an O-methylated flavonol derived from quercetin, and its glycosidic derivatives, such as Isorhamnetin 3-O-glucoside (I3G), have emerged as promising candidates.[1][2][3][4] Found in various medicinal plants like Salicornia herbacea, Opuntia ficus-indica, and Ginkgo biloba, these compounds have demonstrated a spectrum of biological activities, including antioxidant, anti-inflammatory, anti-obesity, and anti-diabetic effects.[1][5][6][7][8]

This technical guide provides an in-depth analysis of the role of this compound in mitigating metabolic syndrome. It consolidates findings from in vitro and in vivo studies, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key signaling pathways to offer a comprehensive resource for the scientific community.

The Multifaceted Role of this compound in Metabolic Syndrome

This compound and its aglycone, isorhamnetin, exert their therapeutic effects by targeting multiple facets of metabolic syndrome.

Attenuation of Obesity and Adipogenesis

Isorhamnetin and its glycosides have been shown to inhibit adipogenesis, the process of preadipocyte differentiation into mature adipocytes.[6][9][10] This is a critical intervention point in obesity, a cornerstone of metabolic syndrome.

-

Inhibition of Lipid Accumulation: Studies using 3T3-L1 preadipocytes have demonstrated that I3G significantly suppresses lipid accumulation.[11][12]

-

Downregulation of Adipogenic Transcription Factors: The anti-adipogenic effects are mediated through the downregulation of key transcription factors, including peroxisome proliferator-activated receptor-gamma (PPARγ) and CCAAT/enhancer-binding protein-alpha (C/EBPα).[1][6][8]

-

Modulation of Signaling Pathways: The Wnt/β-catenin signaling pathway, a known inhibitor of adipogenesis, is activated by isorhamnetin.[6][8] Additionally, isorhamnetin 3-O-β-d-glucopyranoside has been shown to activate AMP-activated protein kinase (AMPK), further contributing to its anti-adipogenic activity.[6]

Amelioration of Insulin Resistance and Hyperglycemia

This compound plays a significant role in improving glucose homeostasis and insulin sensitivity.

-

Enhanced Insulin Secretion: I3G has been observed to promote glucose-stimulated insulin secretion (GSIS) in INS-1 rat insulinoma pancreatic β-cells.[1][11][13] This effect is associated with the increased phosphorylation of key proteins in the insulin signaling pathway, including ERK, PI3K, and Akt.[1][11][13]

-

Improved Glucose Uptake: Isorhamnetin promotes the translocation of glucose transporter 4 (GLUT4) to the plasma membrane in muscle cells, thereby enhancing glucose uptake.[1][14] This is mediated through the activation of the JAK-STAT and AMPK signaling pathways.[1][14]

-

Inhibition of Carbohydrate Digesting Enzymes: I3G can inhibit the activity of α-amylase and α-glucosidase, enzymes responsible for the breakdown of carbohydrates in the small intestine.[7][15] This action slows down glucose absorption and reduces postprandial hyperglycemia.[15]

Regulation of Dyslipidemia

Dyslipidemia, characterized by elevated triglycerides, total cholesterol, and low-density lipoprotein (LDL) cholesterol, coupled with reduced high-density lipoprotein (HDL) cholesterol, is a hallmark of metabolic syndrome.

-

Reduction of Serum Lipids: In vivo studies have demonstrated that I3G and its aglycone can significantly reduce serum levels of triglycerides, total cholesterol, and LDL.[11][12][14][16][17] Some studies have also reported an elevation in HDL levels.[5][18]

-

Inhibition of Lipase Activity: I3G has been shown to inhibit lipase in a concentration-dependent manner, which may contribute to reduced fat absorption.[11][12]

-

Hepatic Lipid Metabolism: Isorhamnetin has been found to decrease hepatic lipid content by downregulating lipogenic enzymes and increasing fatty acid oxidation.[5]

Anti-inflammatory and Antioxidant Effects

Chronic low-grade inflammation and oxidative stress are underlying pathological processes in metabolic syndrome.

-

Inhibition of Pro-inflammatory Cytokines: Isorhamnetin and its glycosides have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[15]

-

Modulation of Inflammatory Pathways: The anti-inflammatory effects are mediated, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][7][19]

-

Antioxidant Activity: this compound exhibits significant antioxidant properties by scavenging free radicals and reducing intracellular reactive oxygen species (ROS).[20] In animal models of diabetes, isorhamnetin treatment has been shown to increase levels of the antioxidant glutathione (GSH) and reduce markers of oxidative stress like malondialdehyde (MDA).[7][17]

Signaling Pathways Modulated by this compound

The therapeutic effects of this compound are underpinned by its ability to modulate several key signaling pathways implicated in metabolic syndrome.

Insulin Signaling Pathway

This compound enhances insulin sensitivity and promotes glucose uptake through the activation of the PI3K/Akt pathway.

Caption: I3G enhances the PI3K/Akt pathway, promoting GLUT4 translocation.

AMPK Signaling Pathway

Activation of AMPK by isorhamnetin and its derivatives plays a central role in regulating energy metabolism, including glucose uptake and fatty acid oxidation.

Caption: I3G activates AMPK, promoting catabolic and inhibiting anabolic pathways.

Anti-Adipogenic Signaling Pathway

Isorhamnetin inhibits adipocyte differentiation by modulating the Wnt/β-catenin pathway and downregulating key adipogenic transcription factors.

Caption: Isorhamnetin inhibits adipogenesis via Wnt/β-catenin and PPARγ/C/EBPα.

Anti-inflammatory Signaling Pathway

Isorhamnetin exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway.

Caption: Isorhamnetin inhibits the NF-κB pathway, reducing inflammation.

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound and its aglycone.

Table 1: In Vitro Efficacy of this compound and Related Compounds

| Compound | Cell Line | Concentration | Effect | Reference |

| This compound | INS-1 | 100 µM | Significant increase in insulin secretion | [11] |

| This compound | 3T3-L1 | 250 µM | Significant inhibition of lipid accumulation | [11] |

| Isorhamnetin | 3T3-L1 | 10, 25, 50 µM | Dose-dependent decrease in triglyceride content | [6] |

| This compound | - | 10-500 µM | Concentration-dependent inhibition of lipase | [11][12] |

| This compound | HepG2 | 30 µM | Significant inhibition of triglyceride overloading | [5][15] |

| Isorhamnetin | L6 myotubes | 1 nM, 10 nM | Promotion of GLUT4 translocation | [1] |

| This compound | RAW 264.7 | 100 µg/mL | Distinct anti-inflammatory activity | [15] |

| Isorhamnetin 3-O-galactoside | Human endothelial cells | 5 µM | Significant inhibition of HMGB1 release | [15] |

Table 2: In Vivo Efficacy of this compound and Related Compounds in Animal Models of Metabolic Syndrome

| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |

| This compound | db/db mice | 50 mg/kg/day (p.o.) | 20 days | Significantly reduced body weight gain, feed efficiency, epididymal tissue weight, and LDL levels. | [11] |

| Isorhamnetin | HFD/STZ-induced diabetic mice | 10 mg/kg/day (p.o.) | 10 days | Reduced serum glucose and insulin; decreased HOMA-IR; lowered LDL, triglycerides, and cholesterol; upregulated skeletal muscle GLUT4 and p-AMPK-α. | [7][14][16][17] |

| Isorhamnetin | STZ/HFD-induced T2DM rats | 10, 20, 40 mg/kg | 3 weeks | Anti-diabetic action through regulation of the insulin pathway. | [1] |

| Opuntia ficus-indica extract (rich in isorhamnetin glycosides) | Diet-induced obese C57BL/6 mice | 0.3% and 0.6% in diet | - | Reduced body weight gain and increased insulin levels. | [5] |

| Isorhamnetin | HFFD-fed mice | 0.03% and 0.06% (w/w) in diet | 14 weeks | Significantly reduced body weight, liver weight, liver lipid level, and serum lipid level. | [19] |

| Isorhamnetin | STZ-induced diabetic rats | 50, 150 mg/kg | 21 days | Strong anti-inflammatory and antioxidant effects. | [21] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research.

In Vitro Experiments

-

Cell Culture and Differentiation of 3T3-L1 Preadipocytes:

-

Maintenance: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Differentiation: To induce differentiation into adipocytes, post-confluent cells are treated with a differentiation cocktail typically containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS. After 2-3 days, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another 2-3 days. Subsequently, the cells are maintained in DMEM with 10% FBS, with medium changes every 2 days, until they are fully differentiated (around day 8-10). This compound is typically added during the differentiation period.[11][12]

-

-

Oil Red O Staining for Lipid Accumulation:

-

Differentiated 3T3-L1 adipocytes are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for at least 1 hour.

-

After fixation, cells are washed with water and then with 60% isopropanol.

-

The cells are then stained with a freshly prepared Oil Red O working solution for 10-20 minutes at room temperature.

-

The staining solution is removed, and the cells are washed with water.

-

The stained lipid droplets are visualized under a microscope. For quantification, the stain is eluted with 100% isopropanol, and the absorbance is measured at a specific wavelength (e.g., 500 nm).[12]

-

-

Lipase Inhibitory Activity Assay:

-

The assay is typically performed using p-nitrophenyl butyrate (p-NPB) as a substrate.

-

Porcine pancreatic lipase is pre-incubated with various concentrations of this compound in a buffer solution.

-

The reaction is initiated by adding the substrate, p-NPB.

-

The hydrolysis of p-NPB by lipase releases p-nitrophenol, which can be measured spectrophotometrically at a specific wavelength (e.g., 405 nm). The inhibitory activity is calculated as the percentage decrease in lipase activity in the presence of the inhibitor.[11][12]

-

-

Glucose-Stimulated Insulin Secretion (GSIS) Assay in INS-1 Cells:

-

INS-1 cells are seeded in 24-well plates and cultured to reach appropriate confluency.

-

The cells are pre-incubated in a low-glucose Krebs-Ringer bicarbonate buffer (KRBH) for a certain period.

-

The pre-incubation buffer is then replaced with KRBH containing low glucose (e.g., 2.8 mM) or high glucose (e.g., 16.7 mM) in the presence or absence of this compound.

-

After incubation (e.g., 2 hours), the supernatant is collected, and the amount of secreted insulin is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.[11][13]

-

In Vivo Experiments

-

Animal Models:

-

db/db Mice: These mice have a mutation in the leptin receptor gene, leading to hyperphagia, obesity, and type 2 diabetes. They are a common model for studying obesity and diabetes.[11][12]

-

High-Fat Diet (HFD)-Induced Obese Mice: C57BL/6 mice are typically fed a diet with a high percentage of calories from fat (e.g., 45-60%) for several weeks to induce obesity, insulin resistance, and other features of metabolic syndrome.[5][18]

-

HFD/Streptozotocin (STZ)-Induced Diabetic Mice: This model combines a high-fat diet to induce insulin resistance with a low dose of streptozotocin (a pancreatic β-cell toxin) to induce a state of type 2 diabetes.[7][14][16][17]

-

-

Biochemical Analysis:

-

Blood samples are collected from the animals, and serum or plasma is separated.

-

Commercial ELISA or colorimetric assay kits are used to measure serum levels of glucose, insulin, triglycerides, total cholesterol, LDL, HDL, and inflammatory markers (e.g., IL-6).[7][14][17]

-

The Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) is calculated using fasting glucose and insulin levels with the formula: HOMA-IR = [fasting insulin (µU/mL) × fasting glucose (mmol/L)] / 22.5.[14][16][17]

-

-

Intraperitoneal Glucose Tolerance Test (IPGTT):

-

Animals are fasted overnight.

-

A baseline blood glucose level is measured (time 0).

-

A bolus of glucose (e.g., 2 g/kg body weight) is administered via intraperitoneal injection.

-

Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

-

The area under the curve (AUC) is calculated to assess glucose tolerance.[14][17][18]

-

-

Western Blot Analysis:

-

Tissues (e.g., skeletal muscle, adipose tissue) are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against target proteins (e.g., p-AMPK-α, GLUT4).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-